![molecular formula C25H24O9 B14081196 6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B14081196.png)
6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atramycin A is a natural product with the chemical name (S)-8-[(6-Deoxy-α-L-mannopyranosyl)oxy]-3,4-dihydro-6-hydroxy-3β-methylbenz[a]anthracene-1,7,12(2H)-trione . It is known for its broad-spectrum antibacterial activity, showing effectiveness against various bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes . Additionally, Atramycin A exhibits antifungal and antitumor properties, making it a compound of significant pharmacological interest .
Méthodes De Préparation
Atramycin A is primarily obtained through microbial fermentation. One common method involves using the Actinoplanes sp. S12 strain, which can be cultured in either solid or liquid media to produce the compound . The fermentation process requires careful control of environmental conditions such as temperature, pH, and nutrient availability to optimize yield.
Analyse Des Réactions Chimiques
Atramycin A undergoes various chemical reactions, including:
Oxidation: Atramycin A can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced forms of Atramycin A.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Atramycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of angucycline antibiotics.
Biology: Atramycin A is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Due to its antibacterial, antifungal, and antitumor properties, Atramycin A is investigated for potential therapeutic applications in treating infections and cancers.
Industry: Atramycin A is explored for use in developing new antibiotics and antifungal agents for agricultural and pharmaceutical industries .
Mécanisme D'action
Atramycin A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This action ultimately leads to bacterial cell death . The compound also targets fungal cells by disrupting their cell membrane integrity, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Atramycin A belongs to the angucycline class of antibiotics, which includes compounds like Atramycin B and Atramycin C . These compounds share a similar core structure but differ in their side chains and functional groups. Atramycin A is unique due to its specific glycosylation pattern, which contributes to its distinct antibacterial and antifungal properties .
Similar Compounds
- Atramycin B
- Atramycin C
- Emycin G
- Saccharothrixin A
- SNA-8073-A
Atramycin A stands out among these compounds for its broad-spectrum activity and potential therapeutic applications.
Propriétés
IUPAC Name |
6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSDLAMOJTGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
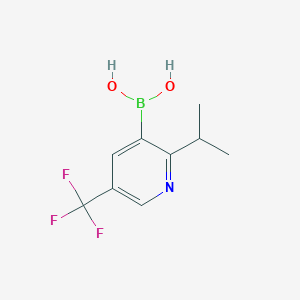
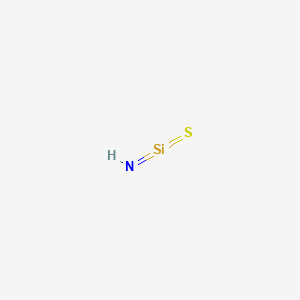
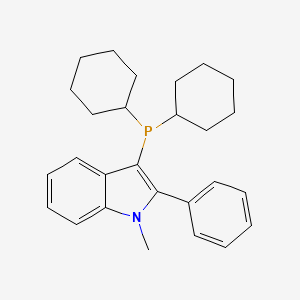
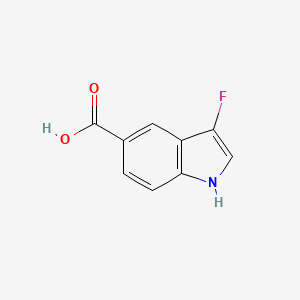
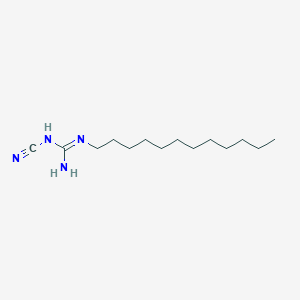
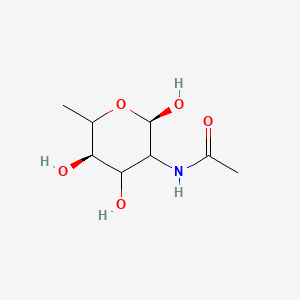

![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

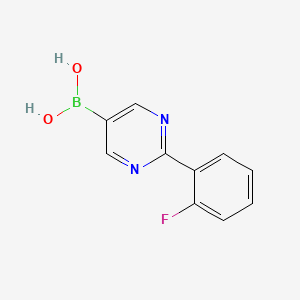
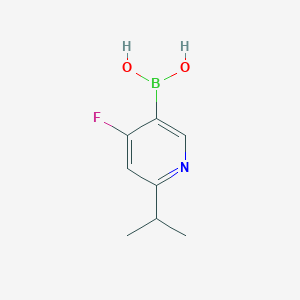
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)

